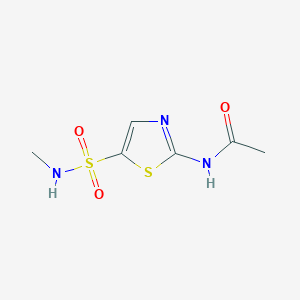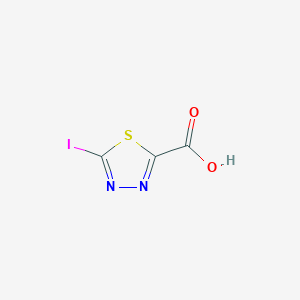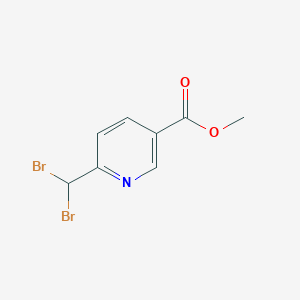
2-(tert-Butylamino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylamino)oxazole-4-carbonitrile is an organic compound with the molecular formula C8H11N3O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)oxazole-4-carbonitrile typically involves the reaction of tert-butylamine with an appropriate oxazole derivative. One common method is the cyclization of a precursor compound containing a nitrile group and an amine group under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylamino)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butylamino)oxazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylamino)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butylamino)oxazole-5-carbonitrile
- 2-(tert-Butylamino)thiazole-4-carbonitrile
- 2-(tert-Butylamino)imidazole-4-carbonitrile
Uniqueness
2-(tert-Butylamino)oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
122686-30-0 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,3)11-7-10-6(4-9)5-12-7/h5H,1-3H3,(H,10,11) |
Clave InChI |
RVPHJQAUSHVMJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NC(=CO1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)





![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)


![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
